

Synthetic Protocols for Novel Derivatives of 2-Amino-4-methylpyrimidine-5-carbonitrile

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Compound of Interest

Compound Name: 2-Amino-4-methylpyrimidine-5-carbonitrile

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This document provides detailed application notes and protocols for the synthesis of various derivatives from the versatile starting material, **2-Amino-4-methylpyrimidine-5-carbonitrile**. This scaffold is a key building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular libraries for drug discovery. The protocols outlined below are based on established pyrimidine chemistry and provide a foundation for creating novel compounds targeting a range of biological pathways.

Synthesis of the Starting Material: 2-Amino-4-methylpyrimidine-5-carbonitrile

The synthesis of the target compound, **2-Amino-4-methylpyrimidine-5-carbonitrile**, can be achieved via a cyclocondensation reaction. This method involves the reaction of a suitable three-carbon synthon with guanidine.

Protocol 1: Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

This protocol is a proposed synthetic route based on well-established pyrimidine synthesis methodologies, particularly the reaction of β -dicarbonyl or equivalent compounds with amidines.

Reaction Scheme:

Materials:

- 2-cyano-3-ethoxy-2-butenenitrile (or a similar activated C3-synthone)
- Guanidine hydrochloride
- Sodium ethoxide (NaOEt) or another suitable base
- Anhydrous Ethanol (EtOH)
- Diethyl ether
- Standard laboratory glassware for reflux and filtration
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature to form free guanidine.
- Add 2-cyano-3-ethoxy-2-butenenitrile (1.0 equivalent) to the reaction mixture.
- Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Resuspend the residue in water and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
- Dry the product under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **2-Amino-4-methylpyrimidine-5-carbonitrile**.
- Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Expected Yield: 60-75%

Derivatization of 2-Amino-4-methylpyrimidine-5-carbonitrile

The synthesized **2-Amino-4-methylpyrimidine-5-carbonitrile** possesses several reactive sites that can be exploited for further derivatization. The primary amino group at the C2 position is nucleophilic and can undergo various reactions. The nitrile group at the C5 position can be hydrolyzed, reduced, or used in cycloaddition reactions.

Protocol 2.1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives via Gewald Reaction

This protocol describes the synthesis of fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their structural analogy to purines.

Reaction Scheme:

Materials:

- **2-Amino-4-methylpyrimidine-5-carbonitrile**
- Elemental sulfur (S8)

- An appropriate ketone (e.g., cyclohexanone, acetone)
- A suitable base (e.g., morpholine, triethylamine)
- A suitable solvent (e.g., ethanol, dimethylformamide)
- Standard laboratory glassware for heating
- Purification supplies (silica gel for column chromatography)

Procedure:

- In a round-bottom flask, suspend **2-Amino-4-methylpyrimidine-5-carbonitrile** (1.0 equivalent), the chosen ketone (1.1 equivalents), and elemental sulfur (1.1 equivalents) in the selected solvent.
- Add the base (0.5 equivalents) to the mixture.
- Heat the reaction mixture to 50-60 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and pour it into ice-cold water.
- If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Characterize the purified thieno[2,3-d]pyrimidine derivative using spectroscopic methods.

Protocol 2.2: N-Alkylation/Arylation of the 2-Amino Group

This protocol details the substitution at the exocyclic amino group, a common strategy to modulate the pharmacological properties of aminopyrimidine derivatives.

Reaction Scheme:

Materials:

- **2-Amino-4-methylpyrimidine-5-carbonitrile**
- An alkyl or aryl halide (R-X) (e.g., benzyl bromide, 4-fluorobenzyl chloride)
- A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., dimethylformamide, acetonitrile)
- Standard laboratory glassware for reactions under inert atmosphere

Procedure:

- To a solution of **2-Amino-4-methylpyrimidine-5-carbonitrile** (1.0 equivalent) in the anhydrous solvent, add the base (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.
- Once the reaction is complete, quench it by carefully adding water.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the desired N-substituted derivative.
- Confirm the structure and purity of the product by spectroscopic analysis.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrimidine derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Synthesis of Substituted 2-Aminopyrimidine-5-carbonitriles

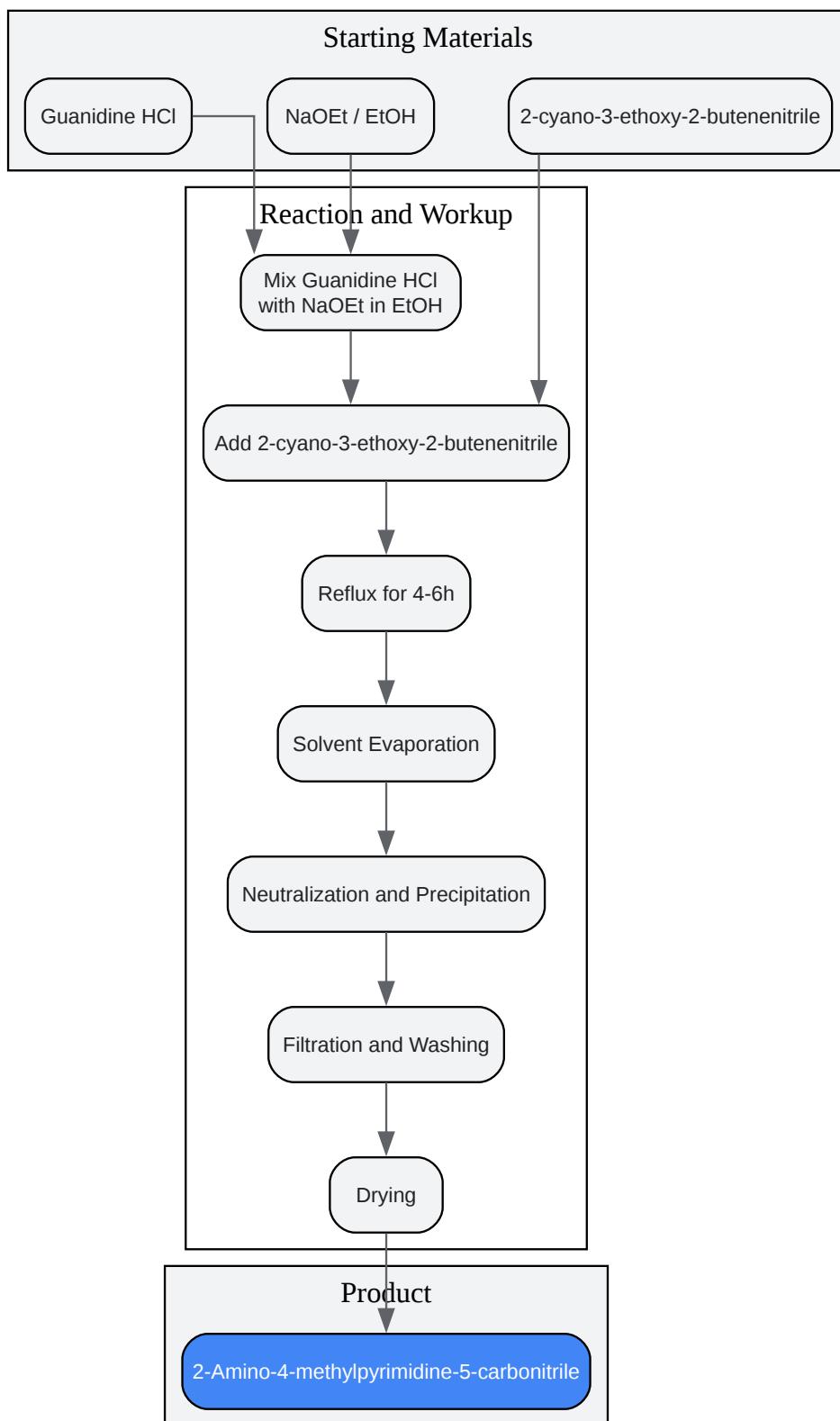
Starting Materials	Product	Reaction Type	Yield (%)	Reference
α-cyanoketones, aldehydes, guanidines	2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles	Three-component	45-89	[1]
Benzaldehyde, malononitrile, amidines	4-Amino-5-pyrimidinecarbonitriles	Three-component	Good to Excellent	[2]
Aromatic aldehydes, malononitrile, urea/thiourea	Pyrimidine-5-carbonitriles	Biginelli-type	Varies	[3]

Table 2: Biological Activity of Pyrimidine-5-carbonitrile Derivatives

Compound Class	Target	Activity (IC ₅₀)	Reference
Pyrimidine-5-carbonitrile derivatives	VEGFR-2	0.53 - 2.41 μ M	[4]
Pyrimidine-5-carbonitrile derivatives	HCT-116 and MCF-7 cell lines	1.14 - 32.16 μ M	[4]
2-Aminopyrimidine derivatives	β -Glucuronidase	2.8 \pm 0.10 μ M (most potent)	[5]
2-Aminopyrimidines	Platelet Aggregation (Arachidonic Acid Induced)	36.75 - 192 μ M	[6]

Visualization of Workflows and Pathways

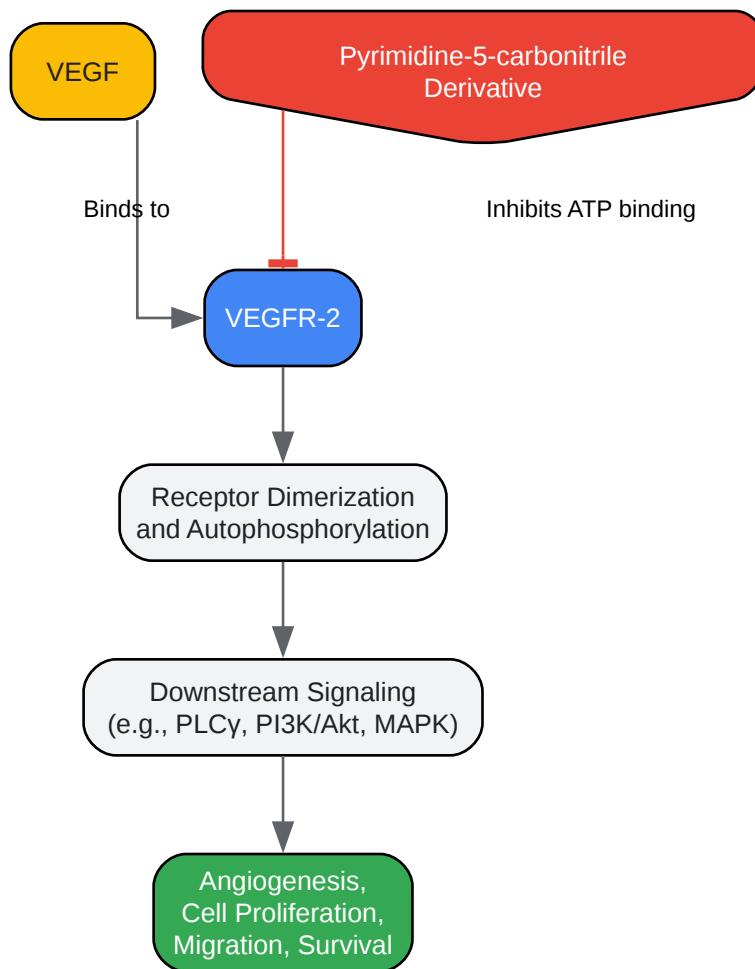
Experimental Workflow: Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

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Caption: Synthetic workflow for **2-Amino-4-methylpyrimidine-5-carbonitrile**.

Signaling Pathway: Inhibition of VEGFR-2 by Pyrimidine Derivatives

Many pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.^[4]



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Caption: Inhibition of the VEGFR-2 signaling pathway.

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